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Introduction

T-1105, a non-fluorinated analogue of the broad-spectrum antiviral agent Favipiravir (T-705),
has emerged as a promising candidate for the treatment of various RNA virus infections.[1][2]
Like its predecessor, T-1105 functions as a prodrug, requiring intracellular conversion to its
active triphosphate form to exert its antiviral effect. This technical guide provides an in-depth
analysis of the structural activity relationship (SAR) of T-1105, detailing its mechanism of
action, metabolic activation, and the antiviral activity of its analogues. The guide also includes
detailed experimental protocols and visual representations of key pathways and workflows to
support further research and development in this area.

Mechanism of Action

The primary mechanism of action of T-1105 is the inhibition of the viral RNA-dependent RNA
polymerase (RdRp).[2] Following its conversion to the active ribonucleoside triphosphate (T-
1105-RTP), it is recognized as a purine nucleotide analogue by the viral RdRp and
incorporated into the nascent viral RNA strand.[3] This incorporation can lead to lethal
mutagenesis, introducing a high rate of mutations into the viral genome, ultimately resulting in
non-viable viral progeny.[1]
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Data Presentation: Antiviral Activity of T-1105 and

Analogues

The antiviral efficacy of T-1105 and its derivatives is often cell-line dependent.[4] The following

tables summarize the available quantitative data on the antiviral activity of T-1105 and its key

analogues against a range of RNA viruses.

Table 1: Antiviral Activity of T-1105

Virus Cell Line EC50 (pM) Reference
Parainfluenza-3 virus MDCK 17 [2]
Punta Toro virus MDCK 24 [2]
Zika virus (Sz01) Vero 97.5 [2]
SFTSV Vero 49 (IC50) 2]
Table 2: Antiviral Activity of T-1105 Analogues and Prodrugs

Compound Virus Cell Line EC50 (pM) Reference
T-1106-cycloSal- ]

Influenza A virus MDCK 248 [1]
prodrug 20
T-1106-cycloSal- )

Influenza A virus MDCK-TGres 232 [1]
prodrug 20
DiPPro-
derivatives of T- Influenza viruses Highly Active [1]
1105-RDP

Experimental Protocols
Synthesis of 3-hydroxypyrazine-2-carboxamide (T-1105)

Materials:

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC352205/
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://pure.mpg.de/rest/items/item_598672/component/file_861014/content
https://pure.mpg.de/rest/items/item_598672/component/file_861014/content
https://pure.mpg.de/rest/items/item_598672/component/file_861014/content
https://pure.mpg.de/rest/items/item_598672/component/file_861014/content
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://en.wikipedia.org/wiki/Kinase
https://en.wikipedia.org/wiki/Kinase
https://en.wikipedia.org/wiki/Kinase
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-aminomalonamide

40% glyoxal aqueous solution

20% Sodium hydroxide aqueous solution
6 mol/l Hydrochloric acid

Ethanol

Procedure:[5]

In a reaction flask, add 220 ml of 20% sodium hydroxide aqueous solution and cool to -10°C.
Suspend 100 g of 2-aminomalonamide in the cooled solution.

Add 149.4 g of 40% glyoxal aqueous solution dropwise over approximately 40 minutes,
maintaining the temperature at -10°C.

After the addition is complete, stir the reaction mixture at -5°C for 1 hour.
Warm the mixture to 22°C and continue stirring for an additional 3 hours.
Upon completion of the reaction, cool the mixture to below 5°C.

Adjust the pH of the reaction to 2 by adding 6 mol/l hydrochloric acid.
Collect the deposited crystals by filtration.

Wash the collected crystals with water and then with 50% (w/w) ethanol.

The resulting product is 3-hydroxypyrazine-2-carboxamide (T-1105).

Plague Reduction Assay for Antiviral Activity against
Influenza Virus

Materials:[6]

Madin-Darby Canine Kidney (MDCK) cells
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¢ Influenza A virus stock

e T-1105 or analogue

e Dulbecco's Modified Eagle Medium (DMEM)

o TPCK-treated trypsin

e Agarose or Avicel

o Crystal violet solution

o Phosphate-buffered saline (PBS)

o 12-well plates

Procedure:[6][7][8]

e Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.

 Virus Dilution and Drug Preparation: Prepare serial dilutions of the influenza virus stock in
serum-free DMEM containing TPCK-treated trypsin. Prepare serial dilutions of the test
compound (T-1105 or analogue) in serum-free DMEM.

« Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus
dilutions for 1 hour at 37°C.

o Overlay: After virus adsorption, remove the inoculum and add an overlay medium containing
either agarose or Avicel, supplemented with TPCK-treated trypsin and the desired
concentration of the test compound.

 Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until visible
plaques form.

» Staining: Fix the cells with 4% formaldehyde and then stain the cell monolayer with crystal
violet solution.
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» Plaque Counting: Wash the wells to remove excess stain, allow the plates to air dry, and
count the number of plaques. The EC50 value is calculated as the concentration of the
compound that reduces the number of plaques by 50% compared to the virus control.

Mandatory Visualization
Metabolic Activation of T-1105

The intracellular activation of T-1105 is a critical step for its antiviral activity. It is a multi-step
process initiated by a host enzyme followed by phosphorylation by cellular kinases.
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Caption: Metabolic activation pathway of the prodrug T-1105 to its active triphosphate form.
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Experimental Workflow for Synthesis and Antiviral
Evaluation of T-1105

The following diagram illustrates the logical flow from the chemical synthesis of T-1105 to the
determination of its antiviral efficacy.
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Caption: Workflow for the synthesis of T-1105 and its subsequent antiviral evaluation.

Structural Activity Relationship Insights

The structural features of the pyrazinecarboxamide scaffold are crucial for the antiviral activity
of T-1105 and its analogues.

¢ 3-Hydroxyl Group: The presence of the 3-hydroxyl group is essential for the initial
phosphoribosylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3] This
is the first and rate-limiting step in the metabolic activation of T-1105.

e 6-Position Substitution: T-1105 is the non-fluorinated analogue of T-705 (Favipiravir). While
the fluorine atom at the 6-position in T-705 can influence its electronic properties and
metabolic stability, T-1105 has demonstrated comparable or even superior antiviral activity in
certain cell lines, indicating that the 6-fluoro substituent is not an absolute requirement for
potent antiviral efficacy.[1][4]
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e Prodrug Strategies: To overcome the inefficient initial phosphorylation step, various prodrug
approaches have been investigated. These include the development of nucleoside
analogues like T-1106 and the application of technologies such as cycloSal, DiPPro, and
TriPPPro to deliver the pre-phosphorylated forms of T-1105 into the cell.[1] The DiPPro-
derivatives of T-1105-RDP, in particular, have shown very high activity against influenza
viruses, highlighting the potential of bypassing the initial metabolic bottlenecks.[1]

e Cellular Kinases: The subsequent phosphorylation of T-1105-RMP to its diphosphate and
triphosphate forms is carried out by host cellular kinases. While the specific kinases involved
have not been fully elucidated, their efficiency can vary between different cell types,
contributing to the observed cell-line dependency of T-1105's antiviral activity.[3][4]

Conclusion

T-1105 represents a promising scaffold for the development of broad-spectrum antiviral agents.
Its mechanism of action, centered on the inhibition of viral RdRp, is well-established. The key to
its potency lies in its intracellular conversion to the active triphosphate form. Future research
should focus on optimizing prodrug strategies to enhance the efficiency of this metabolic
activation, thereby improving the therapeutic index. Further elucidation of the specific cellular
kinases involved in the phosphorylation cascade and a deeper understanding of the factors
contributing to cell-line-specific activity will be crucial for the rational design of next-generation
pyrazinecarboxamide antiviral drugs. The provided protocols and data serve as a valuable
resource for researchers dedicated to advancing the development of these important
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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